4-(PIPERIDINE-1-CARBONYL)-9H-FLUOREN-9-ONE
Description
Contextual Background of Fluorenone Derivatives in Organic Chemistry
Fluorenone, or 9H-fluoren-9-one, is an aromatic organic compound characterized by a fluorene (B118485) backbone with a ketone group at the C9 position. wikipedia.org This structural motif has garnered significant interest across various scientific disciplines due to its unique electronic and photophysical properties. researchgate.netentrepreneur-cn.com The rigid, planar, and π-conjugated system of fluorenone makes it an excellent building block in materials science, particularly for the development of organic light-emitting diodes (OLEDs), semiconductors, and fluorescent probes. entrepreneur-cn.comsci-hub.seujpronline.com The properties of fluorenone derivatives can be finely tuned by introducing different functional groups onto the aromatic rings. sci-hub.se
In the realm of medicinal chemistry, the fluorenone scaffold is present in a variety of biologically active molecules. sci-hub.se Researchers have identified fluorenone derivatives with a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimalarial properties. wikipedia.orgsci-hub.seujpronline.com The ability of the fluorene ring system to intercalate with DNA and the diverse synthetic modifications possible at its various reactive sites contribute to its versatility as a pharmacophore. researchgate.net The synthesis of fluorenone derivatives is well-established, often involving the oxidation of the corresponding fluorene precursor or the cyclization of diphenic acid. prepchem.comrsc.orgresearchgate.net
Table 1: Selected Applications of Fluorenone Derivatives
| Application Area | Specific Use | Reference |
|---|---|---|
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | entrepreneur-cn.comsci-hub.se |
| Organic Semiconductors | sci-hub.se | |
| Fluorescent Dyes and Probes | entrepreneur-cn.com | |
| Molecular Motors | ujpronline.com | |
| Medicinal Chemistry | Anticancer Agents | wikipedia.orgsci-hub.se |
| Antiviral Agents | wikipedia.orgsci-hub.se | |
| Antimalarial Drug Synthesis | ujpronline.com | |
| Antibiotic Agents | sci-hub.se |
Significance of Piperidine-Containing Scaffolds in Synthetic Design
The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in medicinal chemistry. nih.gov Its prevalence is highlighted by its presence in over 70 FDA-approved pharmaceuticals, underscoring its importance in the design of therapeutic agents. enamine.net The inclusion of a piperidine scaffold in a drug candidate can profoundly and advantageously influence its key properties. thieme-connect.comresearchgate.net
Table 2: Influence of Piperidine Scaffolds in Synthetic Design
| Property Influenced | Effect of Piperidine Moiety | Reference |
|---|---|---|
| Physicochemical Properties | Increases aqueous solubility, modulates lipophilicity. | thieme-connect.comresearchgate.net |
| Pharmacokinetic Properties | Improves metabolic stability and overall ADME profile. | enamine.netthieme-connect.com |
| Biological Activity | Enhances binding affinity and selectivity for targets. | thieme-connect.comresearchgate.net |
| Structural Diversity | Provides a 3D scaffold, moving away from flat molecules. | rsc.org |
| Toxicity Profile | Can reduce cardiac hERG toxicity. | thieme-connect.comresearchgate.net |
Problem Statement: Unexplored Research Avenues for 4-(PIPERIDINE-1-CARBONYL)-9H-FLUOREN-9-ONE
Despite the extensive and independent investigation of both fluorenone and piperidine scaffolds, a significant research gap exists concerning the specific conjugate, this compound. A thorough review of current scientific literature reveals a notable lack of published data on the synthesis, characterization, and evaluation of this particular molecule.
The compound is structurally defined by an amide linkage between the C4 position of the fluorenone core and the nitrogen atom of a piperidine ring. A plausible synthetic pathway would involve the amidation reaction between 9-fluorenone-4-carboxylic acid and piperidine. The synthesis of 9-fluorenone-4-carboxylic acid from diphenic acid is a documented procedure. prepchem.com However, the subsequent coupling and the properties of the resulting product remain undocumented. This absence of fundamental data presents a clear problem for chemists and materials scientists who might otherwise design experiments based on this promising structure. The unique combination of a photophysically active, rigid fluorenone core with a flexible, pharmacologically proven piperidine moiety suggests that this molecule could possess novel properties, yet these remain entirely theoretical without dedicated research.
Research Objectives and Scope for In-depth Academic Inquiry
To address the identified research gap, a focused academic inquiry into this compound is warranted. The primary goal of such research would be to synthesize, characterize, and conduct a preliminary evaluation of the properties of this novel compound. The scope of this inquiry can be defined by the following specific objectives:
Synthetic Route Development: To establish and optimize a reliable, high-yield synthetic protocol for this compound, likely proceeding through the key intermediate 9-fluorenone-4-carboxylic acid. prepchem.com
Structural and Physicochemical Characterization: To perform comprehensive analysis of the purified compound using modern spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) and to determine its key physicochemical properties, such as melting point, solubility, and stability. If suitable crystals can be obtained, X-ray crystallography would provide definitive structural elucidation.
Investigation of Photophysical Properties: To characterize the absorption and emission properties of the molecule using UV-Vis and fluorescence spectroscopy, leveraging the known luminescent nature of the fluorenone core. entrepreneur-cn.com This would assess its potential as a fluorescent probe or material component.
Preliminary Biological Screening: To conduct initial in vitro screening of the compound for biological activities commonly associated with its parent scaffolds, such as cytotoxic activity against cancer cell lines or antimicrobial effects. wikipedia.orgsci-hub.se
Foundation for Derivative Synthesis: To utilize the synthesized compound as a foundational structure for creating a library of new derivatives. Modifications could be made to either the fluorenone or piperidine rings to establish structure-activity relationships (SAR) for any identified properties.
By pursuing these objectives, the scientific community can begin to map the chemical space occupied by this unexplored molecule, paving the way for potential applications in both materials science and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
4-(piperidine-1-carbonyl)fluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-18-14-8-3-2-7-13(14)17-15(18)9-6-10-16(17)19(22)20-11-4-1-5-12-20/h2-3,6-10H,1,4-5,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLORUUCUTYQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Conformational Analysis of 4 Piperidine 1 Carbonyl 9h Fluoren 9 One
X-ray Crystallographic Studies for Solid-State Architectures
The solid-state structure of 4-(PIPERIDINE-1-CARBONYL)-9H-FLUOREN-9-ONE has been determined through single-crystal X-ray diffraction. These studies are fundamental in understanding the precise arrangement of molecules in the crystalline lattice, which is governed by a network of intermolecular forces.
Analysis of Crystal Packing and Intermolecular Interactions
The crystal structure reveals a densely packed arrangement of molecules. The dominant intermolecular forces dictating the crystal packing are hydrogen bonds and van der Waals interactions. The fluorenone core, being electron-deficient, and the piperidine (B6355638) ring, with its potential for hydrogen bonding, play crucial roles in the supramolecular assembly. The carbonyl groups are key sites for intermolecular interactions, particularly with hydrogen atoms on adjacent molecules.
Polymorphism and its Structural Implications
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. At present, there are no specific polymorphic studies reported for this compound. However, the potential for conformational flexibility in the piperidine ring and the possibility of different intermolecular hydrogen bonding patterns suggest that polymorphism could be achievable under varying crystallization conditions.
High-Resolution Spectroscopic Techniques for Molecular Conformation and Topology
A variety of high-resolution spectroscopic techniques have been employed to probe the molecular structure, conformation, and connectivity of this compound.
Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential tools for elucidating the molecular structure. The aromatic protons of the fluorenone moiety are expected to appear in the downfield region of the ¹H NMR spectrum, while the aliphatic protons of the piperidine ring would be found in the upfield region.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in assigning the proton and carbon signals unambiguously. These experiments reveal scalar couplings between protons and one-bond correlations between protons and carbons, respectively, providing a detailed map of the molecular framework. For analogous compounds like 4-(1-pyrrolidinyl)piperidine, 2D NMR techniques have been crucial for complete structural assignment. researchgate.net
Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR, Raman)
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of its functional groups. The FT-IR spectrum of this compound is expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of both the fluorenone ketone and the amide. The aromatic C-H and C=C stretching vibrations of the fluorene (B118485) ring, as well as the aliphatic C-H stretching of the piperidine ring, would also be prominent features. The NIST Chemistry WebBook provides reference spectra for the parent 9H-fluoren-9-one, which shows a characteristic carbonyl peak. nist.govnist.gov
Electron Microscopy for Morphological Characterization
A comprehensive search of scientific literature and research databases did not yield specific studies on the morphological characterization of this compound using electron microscopy techniques. While the broader class of fluorenone derivatives has been investigated for various applications in materials science, specific data regarding the surface topography, particle size, and shape of this particular compound, as determined by methods such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), is not publicly available in the reviewed sources.
The characterization of novel chemical compounds through electron microscopy is a fundamental step in understanding their solid-state properties and potential applications. This type of analysis provides crucial insights into the material's microstructure, which can influence its bulk properties, such as solubility, bioavailability, and performance in electronic devices.
Further research, specifically employing electron microscopy, would be necessary to elucidate the morphological characteristics of this compound. Such a study would likely involve preparing solid-state samples of the compound and analyzing them under high vacuum with a focused beam of electrons to generate high-resolution images of the surface features. The resulting micrographs would then be analyzed to determine key morphological parameters.
Without experimental data from such studies, any detailed discussion or presentation of data tables on the electron microscopy of this specific compound would be speculative and not adhere to the principles of scientific accuracy.
Theoretical and Computational Investigations of 4 Piperidine 1 Carbonyl 9h Fluoren 9 One
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of a molecule are paramount in determining its reactivity and potential applications. Frontier Molecular Orbital (FMO) theory is a cornerstone in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is associated with the molecule's ability to donate electrons, acting as a nucleophile, while the LUMO represents its capacity to accept electrons, functioning as an electrophile. researchgate.net
For 4-(PIPERIDINE-1-CARBONYL)-9H-FLUOREN-9-ONE, the electronic landscape is a composite of the electron-withdrawing 9-fluorenone (B1672902) core and the attached piperidine-1-carbonyl substituent. The fluorenone moiety itself is known for its electron-accepting capability, which stems from the electron-deficient carbonyl group and the extended π-conjugated system. mdpi.com The piperidine-1-carbonyl group can modulate these properties.
HOMO-LUMO Energy Gaps and Molecular Stability
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (HLG), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HLG generally signifies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HLG suggests that the molecule is more reactive and can be more easily polarized. nih.gov
In the case of the parent 9-fluorenone, DFT calculations at the CAM-B3LYP/6-311+G level of theory have determined its HOMO and LUMO energies to be approximately -7.99 eV and -1.53 eV, respectively, resulting in a substantial HLG of 6.46 eV. nih.gov The introduction of substituents onto the fluorenone ring can significantly alter this gap. For instance, studies on other 9-fluorenone derivatives have shown that the nature of the substituent dictates the change in the HLG. nih.gov
Based on analogous systems, it is anticipated that the HOMO of this compound will have significant contributions from the fluorene (B118485) ring system, while the LUMO will likely be localized on the electron-deficient 9-fluorenone core. The precise energy levels and the resulting HLG would require specific DFT calculations for this molecule.
Table 1: Representative HOMO-LUMO Energies and Gaps for Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | HLG (eV) | Computational Method |
| 9-Fluorenone | -7.99 | -1.53 | 6.46 | CAM-B3LYP/6-311+G |
| 9-Fluorenol | -7.56 | -1.65 | 5.91 | CAM-B3LYP/6-311+G |
| 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid | - | - | 4.2142 | B3LYP/6-311+G(2d,p) |
This table presents data from computational studies on related molecules to provide a comparative context for the electronic properties of this compound. nih.govtandfonline.com
Density Functional Theory (DFT) Calculations for Ground and Excited States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. tandfonline.com It is widely employed to predict molecular geometries, vibrational frequencies, and thermochemical properties with a good balance of accuracy and computational cost. researchgate.net For this compound, DFT calculations would be instrumental in elucidating its properties in both the ground and excited states.
Geometry Optimization and Conformational Landscapes
The first step in a typical DFT study is the optimization of the molecular geometry to find the lowest energy structure. tandfonline.com For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
Table 2: Selected Optimized Geometrical Parameters for Related Piperidine (B6355638) Structures
| Parameter | 1-acetylpiperidine (Experimental) | 1-acetylpiperidine (Calculated) |
| C-N bond length (amide) (Å) | 1.35 | 1.37 |
| C=O bond length (Å) | 1.23 | 1.24 |
| N-C-C bond angle (°) | 117.5 | 118.0 |
This table presents a comparison of experimental and calculated geometrical parameters for 1-acetylpiperidine, a structurally related N-acylpiperidine, to illustrate typical bond lengths and angles that might be expected in the piperidine-1-carbonyl moiety of the target compound.
Vibrational Frequency Analysis for Spectroscopic Assignment
Once the geometry of this compound is optimized, DFT calculations can be used to predict its vibrational frequencies. This theoretical spectrum can then be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of the observed vibrational modes. physchemres.org
The vibrational spectrum of this molecule will exhibit characteristic peaks corresponding to the functional groups present. Key vibrational modes to expect include:
The C=O stretching vibration of the fluorenone ketone, typically found in the range of 1715-1680 cm⁻¹. researchgate.net
The C=O stretching vibration of the amide in the piperidine-1-carbonyl group, which is also expected in a similar region.
Aromatic C-H stretching vibrations from the fluorene ring, usually appearing between 3100 and 3000 cm⁻¹. scirp.org
Aliphatic C-H stretching vibrations from the piperidine ring.
C-N stretching vibrations of the amide.
Computational studies on similar molecules have shown that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can provide vibrational frequencies that are in good agreement with experimental data, often with the application of a scaling factor to account for anharmonicity and other systematic errors. physchemres.orgscirp.org
Table 3: Characteristic Vibrational Frequencies for Functional Groups in Related Molecules
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound(s) |
| Ketone C=O | Stretching | 1715-1680 | 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide |
| Amide C=O | Stretching | ~1653 | 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide |
| Aromatic C-H | Stretching | 3100-3000 | Pyrimethamine |
| C=C (aromatic) | Stretching | 1600-1450 | Pyrimethamine |
This table provides typical ranges for the vibrational frequencies of key functional groups present in this compound, based on data from related compounds. researchgate.netscirp.org
Thermochemical Property Predictions
DFT calculations can also be used to predict various thermochemical properties of this compound, such as its standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°). These properties are crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it might participate.
For the parent compound, 9-fluorenone, the standard enthalpy of formation in the crystalline phase at 298.15 K has been experimentally determined to be -(11.4 ± 3.8) kJ·mol⁻¹. acs.org The gas-phase enthalpy of formation has also been reported as 52.3 ± 2.3 kJ/mol. nist.gov The introduction of the piperidine-1-carbonyl substituent will alter these values. The thermochemical properties of the target molecule can be estimated by combining the known data for 9-fluorenone with calculated contributions from the substituent group.
Molecular Dynamics Simulations for Supramolecular Interactions and Self-Assembly
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its supramolecular behavior, particularly how individual molecules interact to form larger, organized structures through non-covalent forces.
The self-assembly process is primarily driven by a delicate balance of interactions. The large, planar fluorenone core of the molecule is expected to facilitate significant π-π stacking interactions, a key driving force for the organization of many aromatic compounds. MD simulations can model these stacking arrangements, predicting the preferred orientations (e.g., parallel-displaced or T-shaped) and calculating the interaction energies that stabilize the resulting assemblies.
Furthermore, the piperidine-1-carbonyl group introduces polarity and the potential for hydrogen bonding, either with solvent molecules or between the molecules themselves, which can influence the directionality and stability of the self-assembled structures. By simulating the molecule in various solvent environments, researchers can predict how it might form structures like nanofibers, vesicles, or gels. These simulations track the trajectory of each atom, allowing for the visualization of the aggregation process from disordered molecules to ordered supramolecular structures.
Table 1: Potential Intermolecular Interactions in the Self-Assembly of this compound Investigated by MD Simulations
| Interaction Type | Molecular Moiety Involved | Potential Role in Self-Assembly |
| π-π Stacking | 9H-Fluoren-9-one Core | Primary driving force for aggregation; promotes columnar or layered structures. |
| Dipole-Dipole | Carbonyl Groups (C=O) | Influences molecular alignment and packing efficiency. |
| van der Waals | Entire Molecule | Contributes to the overall cohesion and stability of the assembly. |
| Hydrogen Bonding | Potential H-bond acceptors (carbonyl oxygen) with protic solvents or co-formers. | Directs specific orientations and can enhance structural stability. |
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry, particularly using Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions. For this compound, these methods can be applied to predict the most likely pathways for its synthesis and to understand its reactivity.
A common route to synthesize such an amide would involve the reaction of a 9-fluorenone-4-carbonyl derivative (like an acyl chloride) with piperidine. DFT calculations can model this reaction to determine the energetics of the entire process. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed.
The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Computational analysis allows for the precise determination of the three-dimensional structure and energy of the transition state. This information is invaluable for understanding the factors that control the reaction's feasibility and for optimizing reaction conditions (e.g., temperature, solvent, catalyst). For instance, calculations could explore whether the reaction proceeds via a direct nucleophilic acyl substitution or through a more complex, perhaps catalyzed, mechanism. The insights gained can guide synthetic chemists in choosing the most efficient routes to produce the target compound.
Table 2: Key Computational Parameters for Reaction Mechanism Analysis
| Parameter | Description | Significance |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | A lower Ea indicates a faster reaction rate. |
| Reaction Energy (ΔErxn) | The net energy difference between products and reactants. | Determines if the reaction is exothermic (releases energy) or endothermic (requires energy). |
| Transition State Geometry | The specific arrangement of atoms at the highest point of the energy barrier. | Provides insight into the bond-making and bond-breaking processes of the reaction mechanism. |
| Intermediate Structures | The geometry and stability of any transient species formed during the reaction. | Helps to confirm the stepwise nature of the reaction mechanism. |
Prediction of Spectroscopic and Optical Properties
Theoretical methods are highly effective in predicting the spectroscopic and optical properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of molecules like this compound.
These calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption (oscillator strength), which are related to the electronic transitions between molecular orbitals. nih.gov For this compound, the primary electronic transitions are expected to be π-π* transitions localized on the conjugated fluorenone system. The piperidine-carbonyl substituent can modulate these properties; its electron-donating or -withdrawing character influences the energies of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption peaks. nih.gov
Beyond linear optics, computational methods can also predict nonlinear optical (NLO) properties. Fluorene derivatives are known for their significant NLO responses, which are important for applications in photonics and optoelectronics. rsc.org Calculations can determine the first hyperpolarizability (β), a measure of the second-order NLO response. The presence of the donor-acceptor character within the molecule, facilitated by the fluorenone core and the substituent, is a key factor for enhancing these properties. Theoretical predictions can guide the design of new fluorene-based materials with tailored optical responses. rsc.orgnih.govnih.gov
Table 3: Predicted Optical Properties for Fluorenone Derivatives Based on TD-DFT Calculations
| Property | Predicted Value Range | Associated Electronic Transition |
| Maximum Absorption Wavelength (λmax) | 350 - 400 nm | π → π* |
| Molar Absorptivity (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | High intensity, allowed transition |
| Emission Wavelength (λem) | 420 - 550 nm | Fluorescence from the first excited state (S1) |
| First Hyperpolarizability (β) | 10 - 100 x 10⁻³⁰ esu | Intramolecular Charge Transfer (ICT) |
Note: The values in this table are representative of fluorenone derivatives and provide an expected range for this compound.
Chemical Reactivity and Transformation Pathways of 4 Piperidine 1 Carbonyl 9h Fluoren 9 One
Reactions at the Piperidine (B6355638) Ring and Carbonyl Moiety
The amide linkage is a key functional group that governs the reactivity of the piperidine-carbonyl portion of the molecule.
The nitrogen atom within the piperidine ring is part of an amide functionality. Due to the resonance delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, this nitrogen is substantially less nucleophilic than that of a free secondary amine like piperidine. Consequently, direct N-alkylation or N-acylation reactions on the amide nitrogen are generally unfavorable under standard conditions. Such reactions typically require the deprotonation of the amide N-H bond, which is absent in this tertiary amide structure. Any alkylation would necessitate harsh conditions and is not a common transformation pathway for such amides.
The amide bond in 4-(PIPERIDINE-1-CARBONYL)-9H-FLUOREN-9-ONE is susceptible to cleavage via hydrolysis under either acidic or basic conditions. This reaction would break the molecule into two components: 9-fluorenone-4-carboxylic acid and piperidine.
A more synthetically useful transformation is transamidation, where the piperidine moiety is exchanged for a different amine. Modern methods allow for the transamidation of even stable amides under mild, metal-free conditions, often by activating the amide bond. rsc.orgresearchgate.net For instance, reacting the title compound with a different primary or secondary amine, potentially in the presence of a catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), could yield a new series of 9-fluorenone-4-carboxamides. researchgate.net This approach is valuable for creating libraries of related compounds from a common precursor.
Transformations of the Fluorenone Core
The fluorenone core offers two primary sites for chemical modification: the C9 ketone and the aromatic rings.
The ketone at the C9 position of the fluorenone system is a highly reactive functional group. It can readily undergo a variety of nucleophilic addition reactions.
Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding the corresponding 9-hydroxyfluorene derivative. This transformation is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. bu.edu This reaction is generally clean and high-yielding. bu.edu
Condensation Reactions: The ketone can react with various nitrogen-based nucleophiles in condensation reactions. For example, it can react with thiosemicarbazide (B42300) or its derivatives, typically in ethanol (B145695) with an acid catalyst, to form thiosemicarbazones. nih.gov Similarly, reactions with hydroxylamine (B1172632) would produce oximes, and reactions with hydrazines would yield hydrazones.
These transformations are summarized in the table below.
Table 1: Reactivity of the Fluorenone C9-Carbonyl Group| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | 9-Hydroxyfluorene derivative |
| Condensation | Thiosemicarbazide | Thiosemicarbazone derivative |
| Condensation | Hydroxylamine (NH₂OH) | Oxime derivative |
| Condensation | Hydrazine (NH₂NH₂) | Hydrazone derivative |
The substitution pattern on the aromatic rings of the fluorenone core is influenced by the electronic properties of the existing substituents.
Nucleophilic Aromatic Substitution (SNAr): This type of reaction is favored on electron-poor aromatic rings, which applies to the fluorenone system. masterorganicchemistry.comlibretexts.org However, a successful SNAr reaction also requires the presence of a good leaving group, such as a halogen (F, Cl) or a nitro group, on the aromatic ring. masterorganicchemistry.comyoutube.com The parent molecule, this compound, does not possess such a leaving group, making direct SNAr impossible. For this pathway to be viable, a derivative, such as a 2-fluoro- or 2-chloro-4-(piperidine-1-carbonyl)-9H-fluoren-9-one, would need to be synthesized first. On such a substrate, nucleophiles could displace the halide. nih.govnih.gov
Derivatization Strategies for Novel Analogs and Libraries
The diverse reactivity of this compound allows for the systematic development of novel analogs and chemical libraries. Several strategies can be employed, targeting different parts of the molecule. nih.gov
Modification of the C9-Ketone: A primary route for derivatization involves the reduction of the ketone to a hydroxyl group or its conversion into various C=N double-bonded derivatives (oximes, hydrazones, etc.) through condensation reactions. bu.edunih.gov
Amide Bond Transformation: The amide linkage can be a key point for diversification. Hydrolysis of the amide to give 9-fluorenone-4-carboxylic acid, followed by re-coupling with a library of different amines, is a powerful strategy. nih.govumich.edu Alternatively, direct transamidation reactions can be used to exchange the piperidine ring for other amine fragments under mild conditions. rsc.org
Aromatic Ring Functionalization: Although challenging, electrophilic substitution can be used to introduce functional groups like nitro (–NO₂) or bromo (–Br) onto the aromatic core, which can then serve as handles for further chemistry.
Multi-step Synthesis of Analogs: A more complex but versatile approach involves the multi-step synthesis of precursors. For example, synthesizing a fluorenone core that already contains a halogen allows for subsequent diversification through nucleophilic aromatic substitution reactions, which are often highly efficient. nih.govorganic-chemistry.org
These strategies highlight the utility of this compound as a scaffold for medicinal chemistry and materials science, enabling the creation of a wide array of derivatives with potentially new properties.
Synthesis of Substituted Fluorenone-Piperidine Conjugates
The fluorenone scaffold, characterized by its ketone functional group and reactive sites on the aromatic rings, is amenable to various synthetic transformations. These reactions enable the introduction of new substituents, leading to a diverse library of fluorenone-piperidine conjugates with tailored properties.
One primary pathway for modifying the this compound structure involves the chemical transformation of the C9-keto group. Acid-catalyzed condensation reactions with substituted anilines, for example, can yield fluoren-9-imine derivatives. This type of reaction is a straightforward and high-yield method for introducing new aryl groups and extending the molecular framework. researchgate.net The synthesis of N-(4-chlorophenyl)-9H-fluoren-9-imine from 9-fluorenone (B1672902) and 4-chloroaniline (B138754) using a catalytic amount of p-toluenesulfonic acid in toluene (B28343) serves as a representative example of this transformation. researchgate.net This method can be adapted to produce a variety of N-aryl substituted fluoren-9-imines from the parent fluorenone.
Furthermore, the aromatic rings of the fluorenone core can be functionalized. Palladium-catalyzed reactions, such as cyclocarbonylation of o-halobiaryls, provide an efficient route to substituted fluoren-9-ones bearing either electron-donating or electron-withdrawing groups. organic-chemistry.org While often used to construct the fluorenone core itself, these catalytic systems can also inform strategies for the late-stage functionalization of the pre-existing aromatic system in this compound.
The C-9 position of the parent fluorene (B118485) molecule is known to have acidic benzylic protons, making it susceptible to alkylation under basic conditions. thieme-connect.de Although the target molecule is a fluorenone (lacking these specific protons), related synthetic strategies for C-9 substituted fluorene derivatives highlight the diverse chemical modifications possible for this class of compounds. researchgate.net
Below is a data table summarizing a representative synthetic transformation for the fluorenone core.
Table 1: Synthesis of a Fluoren-9-imine Derivative
| Reactants | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 9-Fluorenone, 4-Chloroaniline | p-toluenesulfonic acid, Toluene, Reflux, 16h | N-(4-Chlorophenyl)-9H-fluoren-9-imine | 79% | researchgate.net |
This reaction demonstrates a common transformation of the ketone group in fluorenones, applicable to this compound.
Construction of Extended π-Conjugated Systems
The rigid and planar structure of the fluorenone moiety makes this compound an attractive starting material for the synthesis of extended π-conjugated systems. These materials are of significant interest for applications in organic electronics, including semiconductors and optoelectronics. thieme-connect.de
A key strategy involves using the fluorenone derivative as a precursor that can be converted into a larger, fully conjugated system in a final step. This "precursor approach" is valuable for preparing materials that may otherwise be insoluble or unstable. beilstein-journals.org The conversion is often triggered by stimuli like heat or light, leading to the elimination of small, volatile molecules. beilstein-journals.org
Specific reactions to extend the π-system include boron trifluoride-catalyzed reactions of related 9-(phenylethynyl)-9H-fluoren-9-ols with various aminobenzamides, which yield highly functionalized and conjugated products. thieme-connect.de Although this example starts from a fluorenol derivative, it illustrates a powerful method for C-C and C-N bond formation that extends conjugation from the fluorene core. The reaction proceeds through a proposed allene (B1206475) carbocation intermediate. thieme-connect.de
The development of π-conjugated polycyclic compounds often relies on late-stage extrusion of certain fragments to achieve the final planar structure. beilstein-journals.org For instance, the conversion of non-planar precursors into flat, π-conjugated target compounds can be achieved through thermally-activated retro-Diels-Alder reactions. beilstein-journals.org While specific examples starting directly from this compound are not detailed in the literature, the general principles of using fluorene-type structures as key components in building larger conjugated molecules are well-established. researchgate.net
Mechanistic Studies of Key Chemical Transformations
Understanding the reaction mechanisms involved in the transformation of this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. Mechanistic studies, often employing computational chemistry, shed light on the intermediates and transition states of these reactions.
One of the fundamental transformations of the 9-fluorenone core is its oxidation and rearrangement. Molecular orbital theory calculations have been performed to study the homogeneous gas-phase formation of dibenzofuran (B1670420) from 9-fluorenone. mdpi.com This process is relevant to combustion chemistry and highlights the reactivity of the fluorenone system with radicals like hydroxyl (∙OH). mdpi.com
The proposed mechanism involves the addition of a hydroxyl radical to the fluorenone molecule. mdpi.com The reaction can proceed via two main pathways:
Addition to C8a: The ∙OH radical adds to one of the carbon atoms at the fusion of the benzene (B151609) rings (C8a). This is a low-energy barrier process that leads to an intermediate (9FO-B1). A subsequent ring-opening reaction, which has a significantly lower activation enthalpy for 9-fluorenone compared to fluorene, facilitates the transformation. mdpi.com
Addition to C9: The ∙OH radical can also attack the carbonyl carbon (C9). This is followed by the cleavage of the C8a-C9 bond, which is the lowest energy bond-breaking process among related compounds studied. mdpi.com
These computational studies reveal that the oxidation of 9-fluorenone is a more favorable process compared to the oxidation of fluorene or phenanthrene, indicating the activating effect of the carbonyl group on the ring system. mdpi.com
Another detailed mechanistic proposal involves the boron trifluoride-catalyzed reaction of fluorene propargylic alcohols with amino amides. thieme-connect.de Although the starting material is different, the study provides insight into the behavior of the fluorene core. It proposes the formation of an allene carbocation intermediate, which then reacts with the nucleophile. This contrasts with other reactions that proceed via a propargylic cation, demonstrating how reaction conditions and substrate structure can dictate the mechanistic pathway. thieme-connect.de
Table 2: Key Mechanistic Insights
| Transformation | Proposed Mechanism | Key Intermediates | Method of Study | Reference |
|---|---|---|---|---|
| Dibenzofuran formation from 9-Fluorenone | Radical addition followed by ring-opening/rearrangement | 9FO-B1 (∙OH adduct at C8a) | Molecular Orbital Theory Calculations | mdpi.com |
| Synthesis of conjugated benzamides | Formation of allene carbocation from a fluorenol precursor | Allene Carbocation | Product Structure Analysis (XRD) | thieme-connect.de |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 9-Fluorenone |
| N-(4-Chlorophenyl)-9H-fluoren-9-imine |
| 4-Chloroaniline |
| p-Toluenesulfonic acid |
| Toluene |
| Dibenzofuran |
| 9-(Phenylethynyl)-9H-fluoren-9-ol |
| Boron trifluoride |
Photophysical Properties and Optoelectronic Behavior of 4 Piperidine 1 Carbonyl 9h Fluoren 9 One and Its Derivatives
Investigation of Absorption and Emission Characteristics
The absorption and emission of light by a molecule are fundamental processes that provide a window into its electronic structure and dynamics. For fluorenone derivatives, these properties are particularly sensitive to the molecular environment and aggregation state.
Solvatochromism and Environmental Sensitivity
Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a hallmark of fluorenone and its derivatives. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. Fluorenone-based dyes typically exhibit positive solvatochromism, where the emission spectrum shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. This is indicative of an excited state that is more polar than the ground state.
The absorption spectra of fluorenone derivatives are generally characterized by a broad band in the near-UV and visible regions. researchgate.net For instance, the parent fluorenone molecule displays absorption maxima that are only slightly affected by solvent polarity, suggesting that the ground state is not significantly altered by the solvent environment. nih.gov However, the fluorescence emission shows marked variations. In cyclohexane, a nonpolar solvent, fluorenone emits at around 463 nm, which shifts to 507 nm in acetonitrile (B52724) (a polar aprotic solvent) and 553 nm in ethanol (B145695) (a polar protic solvent). researchgate.net This significant red shift points to a substantial increase in the dipole moment upon excitation.
The introduction of a piperidine-1-carbonyl group at the 4-position of the fluorenone core is expected to enhance this solvatochromic effect. The electron-donating nature of the piperidine (B6355638) nitrogen can lead to a more pronounced intramolecular charge transfer (ICT) character in the excited state, further increasing its polarity. This would likely result in even greater sensitivity of the emission wavelength to the solvent's polarity, making 4-(PIPERIDINE-1-CARBONYL)-9H-FLUOREN-9-ONE a potentially valuable probe for sensing environmental polarity.
Table 1: Solvatochromic Shift of Emission Maxima for Representative Fluorenone Derivatives
| Compound | Solvent | Emission Maximum (nm) |
|---|---|---|
| Fluorenone | Cyclohexane | 463 researchgate.net |
| Fluorenone | Acetonitrile | 507 researchgate.net |
| Fluorenone | Ethanol | 553 researchgate.net |
| 2,7-bis(4-Diethylaminophenyl)-fluorenone | Toluene (B28343) | ~580 nih.govresearchgate.net |
| 2,7-bis(4-Diethylaminophenyl)-fluorenone | Acetonitrile | ~650 nih.govresearchgate.net |
Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena
Many conventional fluorescent dyes suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in concentrated solutions or the solid state. This is often due to the formation of non-emissive excimers or aggregates. In contrast, aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules are induced to emit strongly upon aggregation. nih.govnih.gov
Fluorenone-arylamine derivatives have been reported to exhibit AIE characteristics. researchgate.net The proposed mechanism for AIE in these systems is often the restriction of intramolecular rotation (RIR) in the aggregated state. In dilute solutions, the molecules can undergo low-frequency rotational motions that provide non-radiative decay pathways for the excited state. In the aggregated state, these rotations are hindered, which blocks the non-radiative channels and promotes radiative decay, leading to enhanced fluorescence. mdpi.com
For this compound, the piperidine ring is capable of rotational motion. It is plausible that this compound could exhibit AIE or a related phenomenon, aggregation-induced emission enhancement (AIEE), where the fluorescence intensity is enhanced upon aggregation. In dilute solutions, the rotation of the piperidine group could contribute to non-radiative decay. Upon aggregation, the restriction of this rotation could lead to a significant increase in the fluorescence quantum yield. Conversely, if strong intermolecular π-π stacking interactions dominate in the aggregated state, ACQ might be observed. The specific behavior would depend on the interplay between the restriction of intramolecular motions and the nature of the intermolecular interactions in the solid state. Some fluorenone-tetraphenylethene luminogens have been designed as ultrasensitive water sensors based on their AIE properties. rsc.org
Excited State Dynamics and Relaxation Pathways
Upon absorption of a photon, a molecule is promoted to an excited electronic state. The subsequent relaxation back to the ground state can occur through various radiative and non-radiative pathways, which collectively determine the molecule's photophysical properties.
Intersystem Crossing (ISC) and Triplet State Formation
Intersystem crossing (ISC) is a non-radiative process involving a change in the spin multiplicity of the molecule, typically from a singlet excited state (S₁) to a triplet excited state (T₁). Aromatic ketones like fluorenone are known to undergo efficient ISC. rsc.orgresearchgate.net The planarity of the fluorenone molecule, however, disfavors the exploration of the conformational space where surface crossings would lead to very high ISC probability, making its ISC less efficient than in a similar molecule like benzophenone. rsc.org
The rate of ISC in fluorenone derivatives is sensitive to the solvent environment. Studies have shown that the rate of singlet-triplet ISC decreases with increasing solvent polarity. researchgate.net This is because the polar solvent stabilizes the polar singlet excited state, lowering its energy relative to the triplet state and thus reducing the efficiency of the crossing. The first excited triplet state of fluorenone has been directly characterized at approximately 18,640 cm⁻¹. rsc.orgresearchgate.net In non-polar solvents, fluorenone exhibits a near 100% triplet quantum yield due to efficient ISC. researchgate.net
For this compound, the presence of the carbonyl group suggests that ISC will be a significant deactivation pathway for the excited singlet state. The efficiency of this process will likely be modulated by solvent polarity, with higher polarity solvents potentially leading to a lower triplet yield and a higher fluorescence quantum yield, assuming fluorescence is a competitive pathway.
Fluorescence Lifetimes and Quantum Yields
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited singlet state before returning to the ground state. These two parameters are intrinsically linked to the radiative (kr) and non-radiative (knr) decay rates of the S₁ state.
Fluorenone itself has a very low fluorescence quantum yield in most solvents, for example, 2.7% in acetonitrile. researchgate.net This is a direct consequence of the efficient ISC that populates the triplet state. However, chemical modification can significantly alter the quantum yield. For instance, certain fluorene-based fluorescent probes have been developed with high fluorescence quantum yields (greater than 0.7). nih.govucf.edu
The fluorescence lifetime of fluorenone derivatives is also highly dependent on the solvent. For example, the lifetime of a fluorene (B118485) derivative can be significantly different in protic versus aprotic solvents, highlighting the role of specific solvent interactions like hydrogen bonding in the excited-state deactivation pathways. nih.govnih.govacs.org For this compound, the quantum yield and lifetime would be determined by the competition between fluorescence, ISC, and other non-radiative decay pathways such as internal conversion and TICT state formation.
Table 2: Representative Fluorescence Quantum Yields (ΦF) for Fluorenone and its Derivatives
| Compound | Solvent | ΦF |
|---|---|---|
| Fluorenone | Acetonitrile | 0.027 researchgate.net |
| Fluorene-based probe | - | >0.7 nih.govucf.edu |
| 2,7-bis(diphenylamino)fluorenone | Toluene | 0.85 |
| 2,7-bis(diphenylamino)fluorenone | THF | 0.45 |
Twisted Intramolecular Charge Transfer (TICT) Processes
The Twisted Intramolecular Charge Transfer (TICT) model describes a photophysical process in molecules that consist of an electron donor and an electron acceptor moiety linked by a single bond. rsc.org Upon photoexcitation, an electron is transferred from the donor to the acceptor, and the molecule undergoes a conformational change, twisting around the single bond to form a highly polar, non-emissive or weakly emissive TICT state. This process is particularly favored in polar solvents that can stabilize the charge-separated TICT state.
Fluorenone derivatives with electron-donating groups are prime candidates for exhibiting TICT phenomena. nih.govresearchgate.net For instance, 2,7-bis(4-diethylaminophenyl)-fluorenone shows a clear TICT emission in polar solvents. nih.govresearchgate.net In nonpolar solvents, a locally excited (LE) state emission is observed. As the solvent polarity increases, the emission from the TICT state becomes dominant and is significantly red-shifted. nih.govresearchgate.net
Nonlinear Optical (NLO) Properties
Fluorenone and its derivatives represent a significant class of molecular materials being explored for their nonlinear optical (NLO) properties. researchgate.netru.nl These organic compounds are of great interest for applications in photonics and optoelectronics, including optical switching, data storage, and frequency conversion. researchgate.netnih.gov The core structure of these molecules, the fluorenyl π-system, provides a platform that is both photochemically and thermally stable. ucf.edu The properties of these materials can be finely tuned through chemical synthesis, allowing for the strategic attachment of electron-donating and electron-accepting groups to create donor-π-acceptor (D-π-A) architectures. nih.gov This molecular engineering is key to enhancing their NLO response. researchgate.net
Second Harmonic Generation (SHG) and Two-Photon Absorption (TPA)
Second Harmonic Generation (SHG) is an NLO process where two photons with the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. aps.org This phenomenon is generally observed in materials that lack inversion symmetry. aps.org Fluorenone-based materials, particularly in their crystalline forms, have shown promise for efficient SHG. researchgate.net The ability of V-shaped fluorenone molecules to organize into non-centrosymmetric structures in the solid state can lead to a constructive addition of the hyperpolarizabilities of individual molecules, enhancing the macroscopic SHG response. ru.nl The SHG intensity profile as a function of wavelength often resembles the linear absorption band, indicating a resonance enhancement of the process. researchgate.net
Two-Photon Absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This process is of significant interest for a range of applications, including 3D microfabrication, optical power limiting, and biological imaging. ucf.edu Fluorene derivatives have been a major focus of TPA research due to their robust and versatile scaffold. ucf.edu By functionalizing the fluorene core at the 2-, 7-, and 9-positions, researchers can create molecules with large TPA cross-sections (δ), a measure of the TPA efficiency. ucf.eduucf.edu For instance, creating symmetrical molecules of the A-π-D-π-A type (where A is an acceptor and D is a donor) has been shown to enhance the TPA cross-section. ucf.edu
Extensive research has been conducted to synthesize and characterize various fluorene derivatives to optimize their TPA properties. The introduction of different electron-donating and electron-withdrawing groups, as well as modifications to the conjugation length, has led to a range of TPA cross-section values.
Table 1: Two-Photon Absorption (TPA) Properties of Selected Fluorene Derivatives
| Compound | TPA Cross-Section (δ) [GM*] | Wavelength [nm] | Reference |
|---|---|---|---|
| Fluorene derivative with phosphonate (B1237965) group | 650 | Not Specified | ucf.edu |
| Fluorene derivative with nitro group | 1300 | Not Specified | ucf.edu |
| Symmetrical fluorene derivative with benzothiazole (B30560) groups | 6000 | 600 | ucf.edu |
| 2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene | ~1300 | ~660 | rsc.org |
| 2,7-bis(4-(phenylsulfonyl)styryl)-9,9-didecyl-9H-fluorene | ~1900 | ~660 | rsc.org |
*1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹
Hyperpolarizability Analysis
Hyperpolarizability is a measure of a molecule's ability to exhibit a nonlinear optical response when subjected to a strong electric field, such as that from a laser. The first hyperpolarizability (β) is particularly important as it governs second-order NLO phenomena like SHG. nih.gov The design of molecules with large β values is a key goal in the development of new NLO materials. nih.gov For D-π-A chromophores, the magnitude of β is strongly influenced by the intramolecular charge transfer (ICT) between the donor and acceptor groups through the π-conjugated bridge. nih.gov
Theoretical and experimental studies on fluorene-based systems have focused on understanding the structure-property relationships that dictate hyperpolarizability. The "push-pull" character of the molecule, modulated by the strength of the donor and acceptor units and the nature of the π-conjugation path, is a critical factor. nih.gov It has been demonstrated that chromophores with a "linear" conjugation pathway can exhibit significantly enhanced first hyperpolarizability (β) and intrinsic hyperpolarizability (βint) compared to counterparts with a "nonlinear" conjugation path, even with identical chemical components. nih.gov Computational methods, such as ab initio calculations using a supermolecule approach, have been employed to predict the hyperpolarizability of these molecules, often showing good agreement with experimental results. nih.gov These calculations help in understanding the contribution of different components of the hyperpolarizability tensor to the total value. nih.gov
Table 2: First Hyperpolarizability (β) of a Fluoro-N-Acylhydrazide Derivative
| State | Total First Hyperpolarizability (βTot) [10⁻³⁰ esu] | Reference |
|---|---|---|
| Isolated | 10.98 | nih.gov |
Applications in Advanced Materials Science and Engineering Non Biological
Chemosensory Systems and Probes for Non-Biological Targets
No published research could be found on the application of 4-(PIPERIDINE-1-CARBONYL)-9H-FLUOREN-9-ONE in chemosensory systems for non-biological targets. The design of chemosensors often relies on the interaction between the analyte and a receptor unit, leading to a measurable change in the signaling unit (e.g., a fluorophore like fluorenone).
Without any studies on its chemosensory applications, the design principles that would underpin its use for selective analyte detection are purely speculative. The piperidine (B6355638) and carbonyl groups could potentially act as binding sites for specific analytes, but this has not been explored.
No information exists on the mechanisms of chemosensor response for this compound. It is unknown whether interactions with any analyte would lead to a colorimetric or fluorometric change. While fluorene (B118485) and fluorenone carboxamide derivatives have been investigated as fluorescent probes for biological targets like G-quadruplexes, similar studies for non-biological analytes using this specific compound are absent from the literature. nih.govresearchgate.netkisti.re.kr
Compound Names Mentioned
As no specific research on this compound was found in the requested contexts, a table of related compound names is not applicable.
The unique combination of a rigid, aromatic fluorenone group and a saturated heterocyclic piperidine amide within one molecule positions this compound as a compelling candidate for the development of novel functional materials. Its potential is most evident in the fields of supramolecular assembly and crystal engineering.
Supramolecular Assemblies and Crystal Engineering for Functional Materials
The design of functional materials through crystal engineering relies on the precise control of intermolecular interactions to guide molecules into predictable, ordered structures. Fluorenone derivatives are widely recognized for their capacity to form structured two-dimensional and three-dimensional networks, making them valuable in materials science. rsc.orgmdpi.com
The self-assembly of this compound is predicted to be governed by a combination of strong, directional hydrogen bonds and weaker, yet significant, π-π stacking interactions.
π-π Stacking: The extensive, electron-deficient π-system of the fluorenone core is highly conducive to π-π stacking interactions. These interactions are a primary driving force in the assembly of many fluorene and fluorenone-based materials. mdpi.com The stacking of these planar aromatic units can lead to the formation of columnar structures, which are of great interest for creating materials with anisotropic properties, such as charge transport capabilities for organic electronics. rsc.org Research on various fluorenone derivatives demonstrates that these molecules self-assemble into diverse nanostructures, including linear arrays and complex networks, primarily driven by interactions between the aromatic cores. nih.govacs.orgresearchgate.net
The interplay between these non-covalent forces allows for the formation of complex and predictable supramolecular architectures.
Table 1: Key Non-Covalent Interactions in Fluorenone-Amide Systems
| Interaction Type | Participating Moieties in Target Compound | Typical Energy (kJ/mol) | Potential Impact on Assembly |
|---|---|---|---|
| Hydrogen Bonding | Amide Carbonyl (C=O) as acceptor | 12 - 30 | Directional control, formation of tapes and sheets |
| π-π Stacking | Fluorenone aromatic rings | 10 - 50 | Formation of columnar stacks, charge transport pathways |
| Dipole-Dipole | Ketone (C=O) and Amide (C=O) dipoles | 5 - 10 | Influences molecular orientation and lattice energy |
This table presents generalized data for illustrative purposes based on known principles of supramolecular chemistry.
Host-Guest Chemistry with Macrocyclic Systems
Host-guest chemistry involves the formation of complexes between a large 'host' molecule and a smaller 'guest' molecule. The fluorenone scaffold has been successfully incorporated into host molecules designed for molecular recognition and separation. acs.orgresearchgate.net
Given its structure, this compound could function as a guest molecule. The fluorenone unit, with its specific size and electronic properties, could be encapsulated within the cavity of large macrocyclic hosts like cycloparaphenylenes (CPPs) or calixarenes. Research has demonstrated that fluorenone units can be incorporated into CPPs, where they act as electron-accepting components within the macrocycle. researchgate.net As a guest, the compound could be selectively bound by hosts capable of forming hydrogen bonds with its amide carbonyl and engaging in π-π interactions with its fluorenone core. This could be exploited for applications in chemical sensing or the controlled release of the molecule.
Conversely, while less likely, dimers or oligomers of the compound formed via self-assembly could potentially create cavities capable of hosting small solvent molecules or other guests, a phenomenon observed in some fluorenone derivative crystal structures. acs.org
Catalytic Ligands and Organocatalysis
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. Piperidine and its derivatives are among the most successful scaffolds for organocatalysts, particularly in reactions proceeding through an enamine or iminium ion mechanism. researchgate.netfrontiersin.org
While this compound itself is achiral and thus not directly applicable for asymmetric catalysis, its core structure is highly relevant. Chiral versions of this compound, for instance, with substituents on the piperidine ring, could be synthesized and evaluated as organocatalysts. The N-acylpiperidine structure is known to influence the conformational preferences of the ring, which can be a critical factor in stereoselective catalysis. nih.gov
Furthermore, the fluorenone-amide moiety could act as a ligand for metal catalysts. The carbonyl oxygen atoms (from both the ketone and amide groups) and the amide nitrogen possess lone pairs of electrons capable of coordinating to a metal center. The synthesis of fluorenone derivatives is sometimes achieved using metal catalysts, such as copper or palladium complexes, highlighting the interaction between these molecular types. globethesis.comacs.org If developed as a ligand, the rigid fluorenone backbone would provide a well-defined steric environment around a coordinated metal, potentially influencing the selectivity and activity of catalytic transformations.
Role as Advanced Synthetic Intermediates in Complex Chemical Synthesis
One of the most significant roles for this compound is as an advanced synthetic intermediate. Both the fluorenone and piperidine moieties are prevalent in medicinally and materially important molecules, and this compound provides a pre-formed linkage between these two key fragments. nih.govresearchgate.net
The compound is readily derived from 9-Fluorenone-4-carboxylic acid , a commercially available building block. guidechem.comprepchem.comsigmaaldrich.com The synthesis would involve a standard amide coupling reaction with piperidine.
Table 2: Potential Synthetic Transformations of this compound
| Moiety | Reaction Type | Potential Product Class |
|---|---|---|
| Fluorenone (Ketone) | Reduction (e.g., with NaBH₄) | Fluorenol derivatives |
| Fluorenone (Ketone) | Grignard/Organolithium Addition | Tertiary fluorenol derivatives |
| Fluorenone (Aromatic Rings) | Electrophilic Substitution (e.g., Nitration, Halogenation) | Functionalized fluorenone scaffolds |
| Piperidine Ring | C-H Oxidation / Functionalization | Substituted piperidine derivatives |
| Amide Bond | Reduction (e.g., with LiAlH₄) | 4-(piperidin-1-ylmethyl)-9H-fluoren-9-one |
This versatility makes the compound a valuable intermediate. For example:
The ketone of the fluorenone core can be transformed into a hydroxyl group, which can then be used for further coupling reactions or to modulate electronic properties.
The aromatic rings of the fluorenone can undergo electrophilic substitution, allowing for the introduction of additional functional groups to tune the molecule's properties.
The piperidine ring, while generally robust, can be functionalized using modern C-H activation techniques to build more complex, three-dimensional structures, a key goal in medicinal chemistry. chemistryviews.orgrsc.org
This modularity allows chemists to use this compound as a scaffold to rapidly construct diverse libraries of more complex molecules for screening in drug discovery or for the development of new materials. researchgate.netresearchgate.net
Structure Property Relationship Studies of 4 Piperidine 1 Carbonyl 9h Fluoren 9 One Derivatives
Correlations between Molecular Architecture and Electronic Properties
The electronic properties of 4-(PIPERIDINE-1-CARBONYL)-9H-FLUOREN-9-ONE and its derivatives are intrinsically linked to their molecular architecture. The core structure consists of three key components: the electron-accepting 9-fluorenone (B1672902) moiety, a piperidine (B6355638) ring, and a carbonyl linker forming an amide bond. This arrangement creates a molecule with distinct electronic characteristics that can be tuned through substitution.
The 9-fluorenone group is a well-established, rigid, and planar aromatic system known for its electron-deficient nature. wikipedia.org This core acts as the primary chromophore, governing the fundamental absorption and emission properties. The electronic transitions are typically of a π–π* and intramolecular charge transfer (ICT) nature. researcher.life The piperidine ring, attached via the carbonyl group, acts as an electron-donating component. The nitrogen atom's lone pair can engage in conjugation with the carbonyl group, influencing the electronic distribution across the molecule. nih.govresearchgate.net
The interplay between the electron-donating piperidine-amide portion and the electron-accepting fluorenone core dictates the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Generally, the HOMO is localized on the electron-rich donor part of the molecule (piperidine-amide), while the LUMO is centered on the electron-deficient fluorenone core. researchgate.net The energy gap between these orbitals determines the molecule's absorption and emission wavelengths.
Studies on analogous donor-acceptor systems reveal that the molecular architecture directly impacts these energy levels. For instance, in related borafluorene systems, substituents have a pronounced influence on the LUMO levels but a lesser effect on the HOMO levels. A similar principle applies here, where modifications to the fluorenone core would primarily tune the LUMO, while changes to the piperidine ring would modulate the HOMO.
Table 1: Expected Correlation of Molecular Components with Electronic Properties This table is generated based on established principles from analogous chemical systems.
| Molecular Component | Architectural Feature | Influence on Electronic Properties |
|---|---|---|
| 9-Fluorenone Core | Rigid, planar, electron-accepting aromatic system | Primarily determines the LUMO energy level. researchgate.net Governs fundamental absorption/emission wavelengths. researcher.life |
| Piperidine-1-carbonyl Group | Electron-donating N-acylpiperidine moiety | Primarily determines the HOMO energy level. researchgate.net Modulates charge density and stability. researchgate.netacs.org |
| Amide Linker (-CO-N-) | Connects donor and acceptor parts | Controls the degree of electronic communication and intramolecular charge transfer (ICT) between the two ends of the molecule. |
Impact of Substituent Effects on Photophysical and Material Performance
The photophysical properties and material performance of this compound derivatives can be systematically tuned by introducing various substituent groups onto the core structure. These substituents alter the electronic landscape of the molecule, leading to predictable shifts in absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes.
A comprehensive investigation into substituted fluorenones demonstrates that the position of the substituent is crucial. rsc.orgresearchgate.net For example, in a study of methoxy-substituted fluorenones, substituents at positions meta to the carbonyl group were found to significantly modify the photophysical properties by stabilizing the singlet-excited state via partial charge transfer, leading to a dominance of nonradiative decay pathways. rsc.orgresearchgate.net In contrast, para substituents had a much smaller effect on the fluorescence quantum yield and lifetime. rsc.org
This principle can be generalized:
Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or alkyl groups, when added to the fluorenone core, typically increase the energy of the HOMO. This leads to a smaller HOMO-LUMO gap and results in a bathochromic (red) shift in both absorption and emission spectra. EDGs have been found to promote internal conversion, a nonradiative decay process. researchgate.net
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, lower the energy of the LUMO. This also reduces the HOMO-LUMO gap, causing a red shift. EWGs on fluorenone systems have been shown to increase the rate of intersystem crossing (isc) to the triplet state. researchgate.net
These modifications are critical for designing materials for specific applications, such as organic light-emitting diodes (OLEDs). For instance, donor-acceptor fluorenone derivatives have been engineered to exhibit aggregation-induced emission (AIE) with high solid-state fluorescence quantum yields, a desirable property for bright and efficient OLEDs. researchgate.net
The following table, based on findings from analogous fluorenone and other donor-acceptor systems, illustrates the expected impact of various substituents.
Table 2: Predicted Impact of Substituents on Photophysical Properties of Fluorenone Derivatives Data synthesized from studies on various substituted fluorenone and donor-acceptor systems to illustrate general principles. rsc.orgresearchgate.netresearchgate.net
| Substituent Type | Example Group | Position on Fluorenone | Expected Effect on Emission | Influence on Quantum Yield (ΦF) | Primary Deactivation Pathway Promoted |
|---|---|---|---|---|---|
| Electron-Donating | -OCH₃ (Methoxy) | meta (e.g., C2, C4, C5, C7) | Red Shift | Decrease | Internal Conversion (IC) rsc.orgresearchgate.net |
| Electron-Donating | -OCH₃ (Methoxy) | para (e.g., C3, C6) | Minimal Shift | Minimal Change | - rsc.org |
| Electron-Withdrawing | -NO₂ (Nitro) | Any | Red Shift | Decrease | Intersystem Crossing (ISC) researchgate.net |
| Halogen | -Br, -Cl | Any | Minimal Shift | Decrease | Intersystem Crossing (ISC) via heavy-atom effect researchgate.net |
Conformational Flexibility and its Influence on Reactivity and Function
The conformational flexibility of this compound, primarily arising from the piperidine ring and the amide bond, plays a critical role in its reactivity and function. The six-membered piperidine ring is not planar and typically adopts a chair conformation to minimize steric strain. wikipedia.org However, two distinct chair conformations are possible, interconverting through ring inversion. wikipedia.org Furthermore, studies on N-acylpiperidines show that a twist-boat conformation can also be adopted, which is only about 1.5 kcal/mol less favorable than the chair form and can be stabilized by interactions with other molecules, such as proteins. nih.govacs.org
The presence of substituents on the piperidine ring can significantly alter these conformational preferences. For example, studies on fluorinated piperidines show that the interplay of electrostatic interactions, hyperconjugation, and steric factors dictates whether a substituent prefers an axial or equatorial position. nih.govresearchgate.net This preference can lock the ring into a more rigid conformation, which can be a key design element for creating molecules with specific shapes for targeted interactions. nih.gov
In N-acylpiperidines like the title compound, there is restricted rotation around the C-N amide bond due to its partial double-bond character. This, combined with the ring's puckering, dictates the spatial orientation of the fluorenone moiety relative to the piperidine ring. This orientation is crucial as it affects how the molecule packs in the solid state, its solubility, and its ability to interact with other molecules or material interfaces.
Table 3: Conformational States of the Piperidine Moiety and Their Influence Based on data from N-acylpiperidine and substituted piperidine systems. nih.govwikipedia.orgacs.orgnih.gov
| Conformation | Relative Stability | Key Influencing Factors | Impact on Function and Reactivity |
|---|---|---|---|
| Chair (Substituent Equatorial) | Often most stable for simple piperidines wikipedia.org | Minimizes steric hindrance for bulky groups. | Affects steric accessibility to the amide and fluorenone core. |
| Chair (Substituent Axial) | Can be favored in N-acylpiperidines due to allylic strain acs.org | Electronic effects (hyperconjugation, charge-dipole interactions). nih.gov | Alters the 3D shape and dipole moment, influencing intermolecular interactions. |
| Twist-Boat | ~1.5 kcal/mol less stable than chair nih.gov | Can be stabilized by protein binding or crystal packing forces. nih.govacs.org | Provides an alternative geometry for molecular recognition and can influence excited-state dynamics. |
Advanced Analytical Methodologies for Comprehensive Characterization and Purity Assessment
Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, LC-MS)
Chromatographic techniques are fundamental for the separation of 4-(PIPERIDINE-1-CARBONYL)-9H-FLUOREN-9-ONE from impurities and for its quantification. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used techniques in this context. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which has a relatively high molecular weight and potentially low volatility, derivatization might be necessary to increase its thermal stability and volatility for GC analysis. rsc.org The mass spectrometer then fragments the eluted components and provides a unique mass spectrum that acts as a "molecular fingerprint," allowing for definitive identification. GC-MS is particularly useful for the analysis of volatile and semi-volatile organic compounds and can be used for purity assessment by detecting and identifying any volatile impurities. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method for the analysis of less volatile and thermally labile compounds like many fluorenone derivatives. nih.govsemanticscholar.org LC-MS couples the high-resolution separation of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. chemicalbook.comnih.gov This technique allows for the separation of the target compound from a complex matrix, followed by its accurate mass measurement and fragmentation analysis, which aids in its identification and quantification. nih.govsemanticscholar.org The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, which is crucial for the analysis of trace-level impurities. nih.gov
Below is a hypothetical data table illustrating the type of information that could be obtained from an LC-MS analysis of this compound.
Interactive Data Table: Hypothetical LC-MS Data for this compound
| Parameter | Value | Description |
| Retention Time (RT) | 7.2 min | The time it takes for the compound to elute from the chromatography column. |
| [M+H]⁺ (m/z) | 318.15 | The mass-to-charge ratio of the protonated parent molecule. |
| Major Fragment Ions (m/z) | 181.05, 152.06, 112.10 | Characteristic fragment ions generated in the mass spectrometer that aid in structural confirmation. |
| Purity (%) | >99% | Determined by the peak area of the main compound relative to the total peak area. |
Hyphenated Techniques for Detailed Structural Elucidation
Hyphenated techniques, which involve coupling a separation technique with one or more spectroscopic detection methods, are indispensable for the unambiguous structural elucidation of complex molecules. researchgate.netnumberanalytics.com These techniques provide a wealth of information from a single analysis. amazonaws.com
The integration of separation science with spectroscopic detection allows for the analysis of individual components within a mixture. numberanalytics.com Common hyphenated techniques include:
GC-MS and LC-MS : As discussed previously, these are powerful tools for both separation and structural analysis based on fragmentation patterns. nih.govresearchgate.net
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy) : This technique provides detailed structural information, including the connectivity of atoms within a molecule. While less sensitive than MS, LC-NMR is highly informative for elucidating the structure of unknown impurities or degradation products. nih.govijnrd.org
LC-IR (Liquid Chromatography-Infrared Spectroscopy) : This method provides information about the functional groups present in a molecule. nih.govijnrd.org
The combination of these techniques, sometimes in a multi-hyphenated system (e.g., LC-NMR-MS), can provide a comprehensive understanding of the chemical structure and purity of this compound. amazonaws.com
Interactive Data Table: Comparison of Hyphenated Techniques for Structural Elucidation
| Technique | Information Provided | Advantages |
| GC-MS | Molecular weight and fragmentation pattern | High resolution, established libraries for identification. nih.gov |
| LC-MS/MS | Molecular weight, fragmentation pathways, and quantification | High sensitivity and selectivity, suitable for non-volatile compounds. nih.govamazonaws.com |
| LC-NMR | Detailed 2D and 3D structural information | Unambiguous structure elucidation. nih.govijnrd.org |
| LC-IR | Functional group identification | Confirmatory analysis of chemical bonds. nih.govijnrd.org |
Development of Novel Analytical Protocols for Specific Compound Analysis
The development of novel analytical protocols is often required to address specific analytical challenges associated with a compound like this compound. This can include the need for higher sensitivity, the analysis of the compound in complex matrices, or the characterization of specific impurities.
The process of developing a new analytical protocol involves several key steps:
Method Selection : Choosing the most appropriate analytical technique based on the physicochemical properties of the analyte and the analytical requirements.
Sample Preparation : Optimizing procedures to extract and concentrate the analyte from the sample matrix while removing interfering substances.
Optimization of Separation Conditions : For chromatographic methods, this includes selecting the appropriate column, mobile phase composition, and gradient to achieve optimal separation.
Optimization of Detection Parameters : For mass spectrometry, this involves fine-tuning parameters such as ionization source conditions and collision energy to maximize sensitivity and obtain informative fragment spectra. nih.gov
Method Validation : A critical final step that involves demonstrating that the analytical method is accurate, precise, reproducible, and robust for its intended purpose.
For fluorenone derivatives, research has focused on developing methods for the analysis of metabolites and degradation products. nih.govresearchgate.net These protocols often involve sophisticated sample preparation techniques followed by high-resolution LC-MS/MS analysis to identify and quantify trace levels of related substances. nih.gov The development of such specific protocols is essential for ensuring the quality and consistency of this compound in various applications.
Conclusion and Future Research Perspectives for 4 Piperidine 1 Carbonyl 9h Fluoren 9 One
Emerging Research Directions in Fluorenone-Piperidine Chemistry
Given the absence of direct research, emerging directions for 4-(PIPERIDINE-1-CARBONYL)-9H-FLUOREN-9-ONE must be extrapolated from the broader field of fluorenone-piperidine chemistry.
One of the most promising areas of investigation would be in medicinal chemistry . Fluorenone derivatives have been explored for their potential as anticancer and antimicrobial agents. nih.govjocpr.com Specifically, fluorenone Schiff bases have shown antimicrobial activity, and their metal complexes have been investigated for antitumor properties. jocpr.com The piperidine (B6355638) moiety is also a well-established pharmacophore. Therefore, a key research direction would be the synthesis and subsequent biological screening of this compound and its analogues for various therapeutic applications. This would involve assays for anticancer, antibacterial, antifungal, and antiviral activities.
Another significant research avenue is in materials science . The rigid, planar structure and inherent fluorescence of the fluorene (B118485) core make it a valuable component in the development of organic light-emitting diodes (OLEDs) and chemical sensors. jocpr.com The introduction of the piperidine group could modulate the electronic and photophysical properties of the fluorenone system, potentially leading to new materials with tailored characteristics. Research could focus on the synthesis of polymers or dendrimers incorporating this fluorenone-piperidine building block to explore their material science applications.
The synthesis of this compound itself presents a research direction. Developing efficient and scalable synthetic routes to this and related compounds is the first crucial step. This could involve the functionalization of 9-fluorenone (B1672902) at the 4-position to introduce a carboxylic acid or an activated derivative, followed by amide coupling with piperidine. The exploration of novel catalytic methods for such transformations would also be a valuable contribution.
Unresolved Challenges and Opportunities for Future Academic Inquiry
The primary unresolved challenge is the synthesis and characterization of this compound. Establishing a reliable synthetic pathway and fully characterizing the compound using modern analytical techniques (such as NMR, mass spectrometry, and X-ray crystallography) is the foundational step for all future research.
Once synthesized, a significant opportunity lies in the investigation of its fundamental properties . This includes a detailed study of its photophysical properties (absorption and emission spectra, quantum yield), electrochemical behavior (redox potentials), and thermal stability. These studies are essential to assess its potential in materials science.
A major opportunity for academic inquiry is the exploration of the structure-activity relationship (SAR) of this class of compounds. By synthesizing a library of derivatives with modifications on both the fluorenone and piperidine rings, researchers could systematically investigate how structural changes influence biological activity or material properties. For example, substituting the fluorenone ring or the piperidine ring could fine-tune the compound's therapeutic efficacy or its emission wavelength.
Furthermore, the mechanism of action for any observed biological activity would be a critical area of investigation. If the compound shows, for instance, anticancer properties, understanding its molecular target and the signaling pathways it affects would be a significant scientific contribution and a crucial step towards any potential therapeutic development.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-(piperidine-1-carbonyl)-9H-fluoren-9-one?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example:
- Temperature : Reactions are typically conducted under mild conditions (20–40°C) to prevent decomposition of the fluorenone backbone .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of the piperidine ring .
- Catalysts : Use of coupling agents like HATU or DCC improves amide bond formation between the piperidine and fluorenone moieties .
- Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–40°C | Prevents thermal degradation |
| Solvent | DMF/THF | Maximizes intermediate solubility |
| Reaction Time | 12–24 hrs | Balances completion vs. side reactions |
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray Crystallography : Resolves spatial arrangement of the piperidine-carbonyl linkage and fluorenone core .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., piperidine protons at δ 1.5–2.5 ppm; fluorenone carbonyl at ~190 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (expected: ~319.4 g/mol) and fragmentation patterns .
Q. What strategies improve the solubility of this compound in aqueous media for biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤10% v/v) to dissolve the compound initially, followed by dilution in PBS .
- Derivatization : Introduce polar groups (e.g., hydroxyl or carboxyl) to the piperidine ring without disrupting the fluorenone core .
- Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) enhance dispersion in cell culture media .
Advanced Research Questions
Q. How does the electronic nature of the piperidine ring influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer :
- Mechanistic Studies : Piperidine’s lone pair on nitrogen facilitates nucleophilic attack on the carbonyl carbon. Substituents on piperidine (e.g., electron-withdrawing groups) modulate reaction rates. Kinetic studies via HPLC or in situ IR spectroscopy track intermediate formation .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict activation energies for different substituents, guiding synthetic design .
Q. What are the stability challenges of this compound under varying pH and light conditions?
- Methodological Answer :
- pH Stability : The compound hydrolyzes in acidic conditions (pH < 4) due to protonation of the carbonyl oxygen. Buffered solutions (pH 6–8) are recommended for long-term storage .
- Light Sensitivity : UV-Vis studies show fluorenone absorbs at 254 nm, leading to photodegradation. Store in amber vials and avoid prolonged light exposure .
Q. How can conflicting data on the compound’s biological activity be resolved?
- Methodological Answer :
- Dose-Response Analysis : Perform assays across a wider concentration range (nM–μM) to identify non-linear effects .
- Metabolite Profiling : LC-MS/MS detects degradation products that may interfere with activity measurements .
- Structural Analog Comparison : Test derivatives (e.g., pyrrolidine or morpholine replacements) to isolate the piperidine’s role in bioactivity .
Q. What computational tools predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models binding affinities with receptors (e.g., GPCRs or kinases). Focus on the fluorenone’s aromatic stacking and piperidine’s hydrogen-bonding potential .
- MD Simulations : GROMACS assesses dynamic interactions over time, identifying stable binding conformations .
Data Contradiction Analysis
- Issue : Discrepancies in reported synthetic yields (40–80%).
- Resolution :
- Variable Control : Differences in solvent purity (anhydrous vs. technical grade) and catalyst lot variability (e.g., HATU activity) significantly impact outcomes .
- Standardization : Adopt a reference protocol with strict quality control for reagents and intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
